Tioridazina-d3 2-Sulfona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

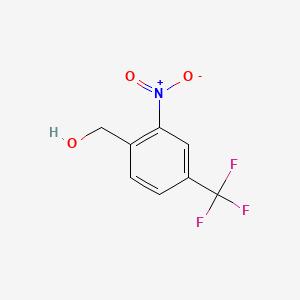

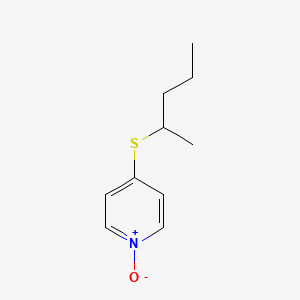

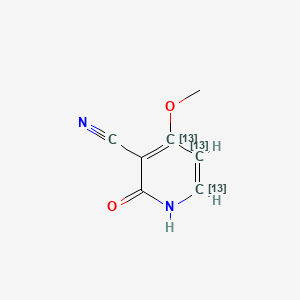

Thioridazine-d3 2-Sulfone is a stable isotope-labeled compound, specifically a deuterated form of Thioridazine 2-Sulfone. It is a metabolite of Thioridazine, a phenothiazine antipsychotic drug used primarily for the treatment of schizophrenia and other psychotic disorders . The compound is characterized by its molecular formula C21H23D3N2O2S2 and a molecular weight of 405.59 .

Aplicaciones Científicas De Investigación

Thioridazine-d3 2-Sulfone has several scientific research applications, including:

Mecanismo De Acción

Target of Action

Thioridazine-d3 2-Sulfone, a derivative of Thioridazine, primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior .

Mode of Action

Thioridazine-d3 2-Sulfone blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction with its targets results in changes affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The compound is metabolized by CYP2D6 into (S)- and ®-thioridazine-2-sulfoxide, better known as mesoridazine, and into (S)- and ®-thioridazine-5-sulfoxide . The sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5) are oxidized, yielding these major human metabolites .

Pharmacokinetics

Thioridazine-d3 2-Sulfone’s pharmacokinetic properties are characterized by a relationship between sterilizing effect and pharmacodynamic indices (PDI) that “wobble” as the duration of therapy increases . By the fourth week of therapy, the potency changes 8.9-fold . The non-protein-bound AUC/MIC associated with maximal kill at the end of therapy is 50.53 (protein binding = 99.5%) .

Result of Action

The compound is intended for the management of schizophrenia and other psychotic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thioridazine-d3 2-Sulfone. For instance, sunlight-driven attenuation of Thioridazine was simulated using a Xenon arc lamp . The photodegradation reached complete primary elimination, whereas 97% of primary elimination and 11% of mineralization was achieved after 256 min of irradiation for the initial concentrations of 500 μg L-1 and 50 mg L-1, respectively .

Análisis Bioquímico

Biochemical Properties

Thioridazine-d3 2-Sulfone interacts with various enzymes and proteins. It is a potent dopamine receptor blocking agent . It is more potent than Thioridazine in displacing spiperone from rat striatal membranes and in inhibiting dopamine-stimulated cyclic adenosine 3’,5’-monophosphate synthesis in rat striatal homogenates .

Cellular Effects

Thioridazine-d3 2-Sulfone has significant effects on various types of cells and cellular processes. It has been found to inhibit self-renewal in certain triple-negative breast cancer cell lines via a DRD2-dependent STAT3-and IL-6–dependent mechanism . It also has potent effects on basal ganglia dopamine .

Molecular Mechanism

Thioridazine-d3 2-Sulfone exerts its effects at the molecular level through various mechanisms. It is a potent dopamine receptor blocking agent . It has been found to displace spiperone from rat striatal membranes and inhibit dopamine-stimulated cyclic adenosine 3’,5’-monophosphate synthesis in rat striatal homogenates .

Temporal Effects in Laboratory Settings

Over time, Thioridazine-d3 2-Sulfone has shown to have potent effects on basal ganglia dopamine . It has been found to antagonize amphetamine-induced locomotion and increase the concentration of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in terminals of the nigrostriatal dopamine system .

Dosage Effects in Animal Models

In animal models, the effects of Thioridazine-d3 2-Sulfone vary with different dosages. It has been found to dose-dependently inhibit amphetamine-induced locomotion and increase the concentrations of HVA and/or DOPAC in the striatum and olfactory tubercles .

Metabolic Pathways

Thioridazine-d3 2-Sulfone is involved in various metabolic pathways. The main metabolic pathway of the compound is side-chain sulfoxidation to thioridazine-2-sulfoxide (mesoridazine), which undergoes subsequent oxidation to sulfone (thioridazine-2-sulfone) .

Métodos De Preparación

Thioridazine-d3 2-Sulfone can be synthesized by reacting Thioridazine with a deuterium-labeled compound (D3). The specific synthetic routes and reaction conditions may vary depending on the manufacturer. Industrial production methods typically involve chemical synthesis under controlled conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

Thioridazine-d3 2-Sulfone undergoes several types of chemical reactions, including:

Comparación Con Compuestos Similares

Thioridazine-d3 2-Sulfone is unique due to its deuterium labeling, which makes it particularly useful in research applications. Similar compounds include:

Thioridazine: The parent compound, used as an antipsychotic drug.

Thioridazine 2-Sulfone: The non-deuterated form of Thioridazine-d3 2-Sulfone.

Thioridazine 2-Sulfoxide: Another metabolite of Thioridazine, formed by oxidation at a different position.

These compounds share similar chemical structures and pharmacological properties but differ in their specific applications and metabolic pathways.

Propiedades

Número CAS |

1329652-09-6 |

|---|---|

Fórmula molecular |

C21H26N2O2S2 |

Peso molecular |

405.589 |

Nombre IUPAC |

2-methylsulfonyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine |

InChI |

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 |

Clave InChI |

FLGCRGJDQJIJAW-FIBGUPNXSA-N |

SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |

Sinónimos |

10-[2-(1-Methyl-2-piperidinyl)ethyl]-2-(methylsulfonyl)-10H-phenothiazine-d3; _x000B_(+/-)-Thioridazine-2-sulfone-d3; Imagotan-d3; Inofal-d3; Psychoson-d3; Sulforidazine-d3; Sulphoridazine-d3; TPN 12-d3; Thioridazine-2-sulfone-d3; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.